molecular formula C15H16N2O3S2 B5496343 5-METHYL-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE

5-METHYL-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE

Cat. No.: B5496343
M. Wt: 336.4 g/mol
InChI Key: RCKNZKSBBRIMPP-UHFFFAOYSA-N
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Description

5-METHYL-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and pharmacological activities. This particular compound is characterized by the presence of a thiophene ring substituted with a carboxamide group and a sulfonamide group, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene derivative with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the phenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LAH) to form corresponding reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-METHYL-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-METHYL-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler thiophene derivative with similar structural features.

    N-(4-sulfamoylphenyl)thiophene-3-carboxamide: A compound with a similar sulfonamide and carboxamide substitution pattern.

    5-Methylthiophene-2-carboxamide: A methyl-substituted thiophene derivative with a carboxamide group.

Uniqueness

5-METHYL-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-N-[4-(prop-2-enylsulfamoyl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-3-8-16-22(19,20)14-6-4-13(5-7-14)17-15(18)12-9-11(2)21-10-12/h3-7,9-10,16H,1,8H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKNZKSBBRIMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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